molecular formula C11H14N2S B12640927 (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine

(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine

Cat. No.: B12640927
M. Wt: 206.31 g/mol
InChI Key: IMMKNRHXDOEYJN-UHFFFAOYSA-N
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Description

(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products, such as vitamin B1 (thiamine) and penicillin. Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine. This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve the use of hydrazonoyl halides as precursors. The reaction conditions typically include the use of ethanol and triethylamine as solvents and catalysts, respectively .

Chemical Reactions Analysis

Types of Reactions: (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine. The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine .

Major Products Formed: The major products formed from these reactions include 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .

Scientific Research Applications

(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine has a wide range of scientific research applications. It is used in chemistry for the synthesis of various thiazole derivatives. In biology, it is used for its antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities. In medicine, it is used for its potential anticancer properties. In industry, it is used in the development of pain therapy drugs and as fibrinogenic receptor antagonists with antithrombotic activity .

Mechanism of Action

The mechanism of action of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1. They also act as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylethanamine

InChI

InChI=1S/C11H14N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2

InChI Key

IMMKNRHXDOEYJN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C(CC2=CC=CC=C2)N

Origin of Product

United States

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